molecular formula C12H17F2N5 B11749344 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11749344
M. Wt: 269.29 g/mol
InChI Key: KYXIDDPUKKXKCL-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound characterized by its unique structure comprising two pyrazole rings connected via a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common route includes the alkylation of 1H-pyrazole derivatives with 2,2-difluoroethyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with amine or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazole-containing compounds is beneficial.

Industry

In industry, the compound is utilized in the development of advanced materials. Its incorporation into polymers or other materials can enhance properties such as thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The difluoroethyl group and pyrazole rings play a crucial role in binding to these targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazole

Uniqueness

What sets {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine apart from similar compounds is its dual pyrazole structure connected via a difluoroethyl group. This unique arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-9-5-16-18(2)11(9)7-15-6-10-3-4-19(17-10)8-12(13)14/h3-5,12,15H,6-8H2,1-2H3

InChI Key

KYXIDDPUKKXKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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